molecular formula C8H12N2O2 B1626855 ethyl 4-ethyl-1H-imidazole-5-carboxylate CAS No. 38603-77-9

ethyl 4-ethyl-1H-imidazole-5-carboxylate

Cat. No. B1626855
CAS RN: 38603-77-9
M. Wt: 168.19 g/mol
InChI Key: HCGFHTQCEAGFGW-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-1H-imidazole-5-carboxylate is a chemical compound with the empirical formula C8H12N2O2 . It is a ring-substituted derivative of 1H-imidazole-4-carboxylic acid, where an ethyl group is attached to the fifth position of the imidazole ring. The compound exists as a white to almost white powder or crystalline material .


Synthesis Analysis

The synthetic route for ethyl 4-ethyl-1H-imidazole-5-carboxylate involves the esterification of 1H-imidazole-4-carboxylic acid with ethyl alcohol. The reaction proceeds under suitable conditions, resulting in the formation of the desired product .


Chemical Reactions Analysis

  • Coordination Compounds Formation : Ethyl 4-methyl-5-imidazolecarboxylate can form coordination compounds with Co(2+). These complexes inhibit photosynthetic electron flow and ATP synthesis, acting as Hill reaction inhibitors .

Physical And Chemical Properties Analysis

  • Melting Point : The compound melts within the range of 203.0°C to 207.0°C .
  • Solubility : It is soluble in dimethyl sulfoxide (DMSO) and methanol , while being slightly soluble in water .

Safety And Hazards

  • Hazard Category : It falls under Combustible Solids (Storage Class Code 11) .
  • WGK : WGK 3 (moderately hazardous to water) .
  • Flash Point : Not applicable .

properties

IUPAC Name

ethyl 5-ethyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-7(10-5-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGFHTQCEAGFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504424
Record name Ethyl 5-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-ethyl-1H-imidazole-5-carboxylate

CAS RN

38603-77-9
Record name Ethyl 5-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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